2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate
Description
2-Ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a synthetic benzoate ester derivative featuring a 2,6-dimethoxybenzoyl group linked via an amide bond to a para-aminobenzoic acid backbone. Its synthesis likely follows established protocols for aromatic esterification and amidation, with characterization via techniques such as $^1$H NMR and high-resolution mass spectrometry (HRMS), as seen in structurally analogous compounds .
Properties
IUPAC Name |
2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-4-26-12-13-27-20(23)14-8-10-15(11-9-14)21-19(22)18-16(24-2)6-5-7-17(18)25-3/h5-11H,4,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDNSMYDLJRQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate typically involves the esterification of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Scientific Research Applications
2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological macromolecules.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
*Molecular weights and LogP values calculated using ChemDraw Professional 22.0.
Key Observations:
- Electronic and Steric Factors: The 2,6-dimethoxybenzoyl group in both the target and propyl analogs may promote electron-donating effects, influencing binding to biological targets. In contrast, the chloro-substituted compound in exhibits stronger hydrophobic interactions due to the chloro group .
- Crystallinity and Stability: Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate demonstrates robust crystalline packing via π-π interactions and H-bonding, suggesting similar stability for the target compound if crystallized .
Biological Activity
2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a synthetic organic compound belonging to the benzoate class. Its structure includes an ethoxyethyl group and a dimethoxybenzoyl moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The synthesis of this compound typically involves the esterification of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid with 2-ethoxyethanol, often catalyzed by acids such as sulfuric acid or hydrochloric acid. The resulting compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation; however, preliminary data suggest that it may influence enzyme inhibition and protein-ligand interactions.
Antitumor Activity
Recent studies have indicated that derivatives of benzoates can exhibit antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it may effectively inhibit certain enzymes involved in metabolic pathways related to cancer progression. For example, it has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Case Studies
- In Vitro Studies :
- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
- Animal Models :
- In vivo studies using murine models have demonstrated that this compound can reduce tumor size when administered at specific dosages. The results indicate a dose-dependent response, highlighting its potential as a therapeutic agent against certain cancers.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate | Ethyl group instead of ethoxyethyl | Moderate enzyme inhibition |
| 2-(diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate | Diethylamino group | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
